Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate
Description
Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS 1296201-68-7) is a chloro-substituted derivative of the imidazo[1,2-a]pyridine scaffold, characterized by a chlorine atom at the 7-position and an ethyl ester group at the 3-position. This compound is synthesized via condensation reactions involving ethyl 2-chloroacetoacetate and substituted 2-aminopyridines under reflux conditions, as exemplified in related imidazo[1,2-a]pyridine syntheses . Its molecular formula is C₁₀H₉ClN₂O₂, with a molecular weight of 224.65 g/mol, and it is commercially available with a purity of 97% . The structural rigidity imparted by the fused bicyclic system and electron-withdrawing chlorine substituent makes it a valuable intermediate in medicinal chemistry, particularly for antimycobacterial and anticancer drug discovery .
Properties
IUPAC Name |
ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZDNEWTCXZFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736440 | |
| Record name | Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1296201-68-7 | |
| Record name | Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 2-Aminopyridine with α-Bromoesters
The most widely reported method involves the condensation of 2-aminopyridine derivatives with α-bromoesters under controlled conditions. A representative protocol from Evitachem details the reaction of 2-aminopyridine with dimethylformamide (DMF) and dimethylacetamide (DMAc) at 65°C, followed by the addition of sodium bicarbonate and ethyl bromoacetate at 85°C. This one-pot procedure facilitates cyclization, yielding the imidazo[1,2-a]pyridine core. Purification via silica gel column chromatography typically affords the product in 72–78% yield.
Reaction Conditions:
-
Solvent System: DMF/DMAc (1:1 v/v)
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Base: Sodium bicarbonate
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Temperature: 85°C
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Time: 6–8 hours
This method’s efficiency stems from the dual role of DMF as both a solvent and a catalyst, accelerating nucleophilic substitution at the α-carbon of the bromoester.
Halogenation-Esterification Sequential Synthesis
A multi-step approach described in PMC studies involves initial bromination of ethyl acetoacetate using N-bromosuccinimide (NBS) to generate ethyl-2-bromoacetoacetate. Subsequent reaction with 7-chloro-2-aminopyridine in tetrahydrofuran (THF) at reflux temperatures (70–80°C) yields the target compound after 12 hours. Acidic workup and recrystallization from ethanol improve purity to >95%.
Key Steps:
-
Bromination:
\text{CH}_3\text{COCOOEt} + \text{NBS} \xrightarrow{\text{CCl}_4} \text{BrCH}_2\text{COCOOEt} \quad \text{(Yield: 89%)} -
Cyclization:
\text{BrCH}_2\text{COCOOEt} + \text{7-Cl-2-aminopyridine} \xrightarrow{\text{THF}} \text{Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate} \quad \text{(Yield: 68%)}
Reaction Mechanisms and Kinetic Considerations
The formation of the imidazo[1,2-a]pyridine ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The α-bromoester’s electrophilic carbon attacks the amino group of 2-aminopyridine, followed by dehydrohalogenation to form the fused ring system. Density functional theory (DFT) calculations suggest that the rate-determining step involves the initial C–N bond formation, with an activation energy of 25.3 kcal/mol.
Kinetic Parameters:
| Parameter | Value | Source |
|---|---|---|
| Activation Energy (ΔG‡) | 25.3 kcal/mol | |
| Rate Constant (k, 85°C) | 1.2 × 10⁻³ s⁻¹ | |
| Half-life (t₁/₂, 85°C) | 9.6 minutes |
Solvent polarity significantly impacts reaction kinetics, with polar aprotic solvents like DMF increasing the reaction rate by stabilizing transition states.
Optimization Strategies and Yield Enhancement
Solvent and Base Selection
Comparative studies highlight the superiority of DMF over THF or dichloromethane, with yields improving by 15–20% due to enhanced solubility of intermediates. Triethylamine (TEA) and sodium bicarbonate are preferred bases, minimizing side reactions compared to stronger bases like potassium tert-butoxide.
Temperature Gradients
Controlled temperature ramping (65°C → 85°C) prevents exothermic runaway reactions, particularly during bromoester addition. Isothermal conditions at 85°C ensure complete conversion within 6 hours.
Purification Techniques
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Silica Gel Chromatography: Achieves >95% purity but suffers from low throughput.
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Recrystallization: Ethanol/water mixtures (7:3 v/v) offer a cost-effective alternative with 90% recovery.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| Condensation | 78 | 95 | 8 | 12.50 |
| Halogenation | 68 | 92 | 12 | 18.75 |
| Microwave | 79 | 97 | 0.5 | 22.00 |
Microwave-assisted synthesis, while faster and higher-yielding, incurs higher costs due to equipment requirements. Traditional condensation remains the most economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products Formed
Substituted Derivatives: Various substituted imidazo[1,2-A]pyridine derivatives depending on the nucleophile used.
Oxidized and Reduced Products: Different oxidation states of the compound, leading to various functionalized derivatives.
Hydrolyzed Products: The corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate are influenced by substituent position, electronic effects, and steric factors. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues and Substituent Effects
Pharmacological Profiles
- Antimycobacterial Activity : this compound derivatives show moderate activity against Mycobacterium tuberculosis (MIC ~5–10 µg/mL), outperforming 6-chloro and 8-chloro isomers due to optimal steric alignment with target enzymes .
- Cytotoxicity : The 7-bromo analogue exhibits higher cytotoxicity in cancer cell lines (IC₅₀ = 2.1 µM in HeLa) compared to the 7-chloro derivative (IC₅₀ = 8.3 µM), attributed to bromine’s stronger electronegativity enhancing DNA intercalation .
Crystallographic and Spectroscopic Data
- X-ray crystallography of ethyl 4-methylthio-2-oxo derivatives reveals planar imidazo[1,2-a]pyridine cores with dihedral angles <10° between fused rings, ensuring conjugation stability .
- ¹H NMR data for this compound shows characteristic peaks at δ 8.65 (d, J = 7.2 Hz, H-5) and δ 4.35 (q, J = 7.1 Hz, COOCH₂CH₃), consistent with related esters .
Biological Activity
Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a chloro substituent at the 7-position and an ethyl ester group at the 3-position, which contribute to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.64 g/mol |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties , showing activity against various bacterial strains. Preliminary studies suggest it may also have antifungal effects, making it a candidate for further exploration in infectious disease treatment.
Anti-inflammatory Properties
The compound has demonstrated potential anti-inflammatory effects . It appears to interact with enzymes and receptors involved in inflammatory pathways, which could lead to therapeutic applications in treating conditions characterized by excessive inflammation.
Anticancer Potential
In vitro studies have highlighted the compound's ability to modulate cell signaling pathways associated with cancer progression. This compound has shown promise in inhibiting the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. It has been reported to bind to:
- Cytochrome P450 Enzymes : Influencing drug metabolism and the pharmacokinetics of other compounds.
- Transcription Factors : Modulating gene expression related to cell growth, apoptosis, and stress responses.
Study on Antimicrobial Activity
A study published in MDPI demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Anti-inflammatory Research
In a pharmacological evaluation, the compound was tested for its ability to inhibit nitric oxide production in macrophages. Results showed a dose-dependent reduction in nitric oxide levels, suggesting that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .
Anticancer Activity Assessment
A recent study focused on the anticancer properties of this compound against breast cancer cell lines. The results indicated that treatment with this compound led to significant apoptosis in cancer cells through the activation of caspase pathways. This suggests that it may serve as a lead compound for developing new anticancer therapies .
Q & A
Q. Yield Optimization :
| Condition | Yield Range | Purity (%) |
|---|---|---|
| Ethanol, 80°C, 6 hr | 45–55% | 95–97 |
| DMF, 100°C, 4 hr | 60–65% | 90–92 |
| Post-synthesis, recrystallization from ethanol-water mixtures improves purity (>98%) . |
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Basic Research Question
- NMR : ¹H NMR confirms substitution patterns (e.g., chloro at C7: δ 7.8–8.2 ppm for aromatic protons; ethyl ester: δ 1.3–1.5 ppm for CH₃, δ 4.3–4.5 ppm for OCH₂) .
- HRMS : Validates molecular weight (C₁₀H₉ClN₂O₂: [M+H]⁺ = 227.0352) with <2 ppm error .
- IR : Ester carbonyl (C=O) stretch at 1700–1740 cm⁻¹; imidazole ring vibrations at 1600–1650 cm⁻¹ .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) achieve >99% purity; retention time ~8.2 min .
How does the chloro substituent at C7 influence biological activity compared to fluoro or bromo analogs?
Advanced Research Question
The C7 chloro group enhances electrophilicity and π-π stacking in target binding. Comparative studies show:
What in vitro and in vivo models validate its role as a PI3K/Akt pathway inhibitor?
Advanced Research Question
- In vitro : Huh-7 hepatocellular carcinoma cells treated with 10 µM show ↓p-Akt (Ser473) by 80% via Western blot. EC₅₀ for apoptosis induction: 1.5 µM .
- In vivo : Liver fibrosis models (CCl₄-induced mice) demonstrate ↓collagen deposition (50% reduction at 10 mg/kg, oral) and ↑HSC apoptosis via TUNEL assay .
Experimental Design : - Use DMSO stock (10 mM) diluted in PBS; control for solvent toxicity (<0.1% DMSO).
- Validate target engagement with PI3Kα-selective inhibitors (e.g., BYL719) as comparators .
How to resolve contradictions in reported biological activities across structural analogs?
Advanced Research Question
Discrepancies arise from substituent positioning and assay conditions . Mitigation strategies:
SAR Studies : Systematically vary substituents (e.g., C6 vs. C7 chloro) and test in uniform assays (e.g., PI3Kα inhibition) .
Pharmacokinetic Profiling : Compare bioavailability (e.g., Caco-2 permeability) to isolate efficacy vs. PK effects.
Crystallography : Resolve binding modes (e.g., chloro vs. bromo in ATP-binding pockets) using X-ray co-crystals .
What computational methods predict the reactivity of the imidazo[1,2-a]pyridine core?
Advanced Research Question
- DFT Calculations : B3LYP/6-31G(d) models predict electrophilic attack at C3 (ester) and nucleophilic substitution at C7 (chloro) .
- MD Simulations : Simulate binding to PI3Kα (PDB: 4LZP) to identify key interactions (e.g., chloro with Val851 hydrophobic pocket) .
- ADMET Prediction : SwissADME forecasts moderate hepatotoxicity (alert: imidazole ring) but favorable BBB penetration for CNS applications .
How to design derivatives for improved solubility without compromising activity?
Advanced Research Question
- Ester Hydrolysis : Replace ethyl with PEGylated esters (e.g., ethyl → PEG-3 ester) to ↑aqueous solubility (LogP <1.5) .
- Prodrug Strategies : Phosphonate or glycosylate the ester to enhance absorption; reconvert via esterases in vivo .
- Co-crystallization : Co-formulate with cyclodextrins (e.g., HP-β-CD) for ↑stability (TGA degradation >200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
